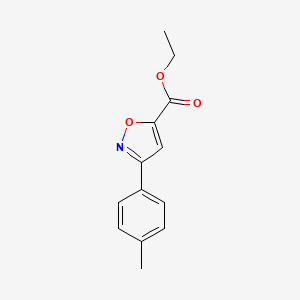

Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-16-13(15)12-8-11(14-17-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTSWNIDYMQSIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate typically involves the reaction of ethyl nitroacetate with phenylacetylene in the presence of a catalyst such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and water, under open-air conditions. This reaction yields 3,5-disubstituted isoxazole with high efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, cost, and environmental impact. The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compounds with modified substituents on the phenyl ring exhibit distinct electronic and steric properties:

Key Observations :

Heterocyclic Core Modifications

Replacing the 1,2-oxazole with other heterocycles significantly alters chemical behavior:

Key Observations :

- Triazole derivatives (e.g., ) are more polar due to additional nitrogen atoms, improving solubility.

Physicochemical Properties and Practical Considerations

Molecular Weight and Purity

Commercial Availability

- Suppliers like Key Organics and Ryan Scientific offer analogs such as Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate, indicating market demand for related heterocycles .

Biological Activity

Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a unique oxazole ring system, which is known for its reactivity and ability to interact with various biological targets. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : It has been observed to interact with various receptors, potentially altering signaling pathways associated with inflammation and cancer cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest that it disrupts bacterial cell wall synthesis and interferes with DNA replication, leading to antimicrobial effects.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- In vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers. For instance, one study reported an IC50 value of approximately 10 µM against MCF-7 cells, indicating significant potency .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| A549 | 15 | Cell cycle arrest |

| HT-29 | 12 | Inhibition of proliferation |

Anti-inflammatory Effects

This compound has also shown promising anti-inflammatory properties:

- In vivo Studies : In animal models, the compound significantly reduced inflammation markers and exhibited analgesic effects comparable to standard anti-inflammatory drugs like ibuprofen .

Case Studies

- Case Study on Breast Cancer : A study conducted on breast cancer models demonstrated that treatment with this compound led to a marked reduction in tumor size and proliferation rates. The mechanism was attributed to the activation of apoptotic pathways as evidenced by increased caspase activity .

- Anti-inflammatory Evaluation : In a controlled trial involving inflammatory bowel disease models, the compound reduced symptoms significantly more than placebo controls, suggesting its potential as a therapeutic agent in chronic inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate?

A common method involves coupling a substituted phenyl group to the oxazole core. For example, sulfonamide coupling in dry pyridine under reflux conditions can be adapted for this compound, similar to the synthesis of methyl 3-amino-1,2-oxazole-5-carboxylate . Key steps include:

- Dissolving precursors (e.g., substituted phenylsulfonyl chloride and ethyl oxazole carboxylate derivatives) in anhydrous solvents.

- Monitoring reaction progress via TLC and purifying via column chromatography (e.g., toluene/ethyl acetate gradients).

- Optimizing stoichiometry (e.g., 1.2 equivalents of electrophilic reagents) to improve yield.

Q. How can the purity and structural integrity of this compound be validated?

- Chromatography : Use HPLC or GC-MS to confirm purity (>95%).

- Spectroscopy : Employ -/-NMR to verify substituent positions and functional groups.

- Elemental analysis : Compare experimental vs. theoretical C/H/N ratios.

- Single-crystal X-ray diffraction (SCXRD) : Resolve ambiguities in stereochemistry or bonding (see advanced methods below) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., anisotropic displacement, twinning) be resolved during structural refinement?

- Use SHELXL for small-molecule refinement:

- Apply restraints for disordered atoms or high thermal motion.

- Utilize the TWIN command for twinned crystals, refining against high-resolution data (<1.0 Å) .

Q. What strategies optimize experimental phasing for SCXRD when heavy atoms are absent?

- Molecular replacement : Use homologous structures (e.g., ethyl oxazole derivatives) as templates.

- SHELXD/SHELXE pipeline : Leverage dual-space algorithms for ab initio phasing, particularly for high-symmetry space groups .

- Density modification : Apply solvent-flattening in SHELXE to improve phase accuracy .

Q. How can intermolecular interactions (e.g., hydrogen bonding, π-stacking) be quantitatively analyzed?

- Hydrogen bonding : Measure bond distances (2.5–3.2 Å) and angles (120–180°) using PLATON or Mercury .

- π-Interactions : Calculate centroid distances (3.3–3.8 Å) and dihedral angles (<30°) with CrystalExplorer .

- Thermal ellipsoid plots : Use ORTEP-3 to identify dynamic disorder or steric strain .

Methodological Considerations

Q. How should researchers design crystallization trials for this compound?

- Solvent screening : Test polar aprotic (e.g., DMSO, DMF) and non-polar (e.g., hexane) solvents.

- Temperature gradients : Slow cooling (0.1–0.5°C/hr) from saturation points improves crystal quality.

- Additive screening : Introduce co-solvents (e.g., ethyl acetate) or salts to modulate nucleation .

Q. What computational tools are recommended for predicting reactivity or spectroscopic properties?

- DFT calculations : Use Gaussian or ORCA to simulate IR/NMR spectra and compare with experimental data.

- Molecular docking : Predict binding affinities if the compound is bioactive (e.g., enzyme inhibition).

- Crystal packing analysis : Employ MERCURY to model supramolecular architectures .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental spectral data?

- Solvent effects : Recalculate DFT spectra with implicit solvent models (e.g., PCM for DMSO).

- Conformational sampling : Use molecular dynamics (MD) to account for rotameric states.

- Experimental calibration : Validate NMR shifts with internal standards (e.g., TMS) .

Q. What steps mitigate systematic errors in crystallographic refinement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.